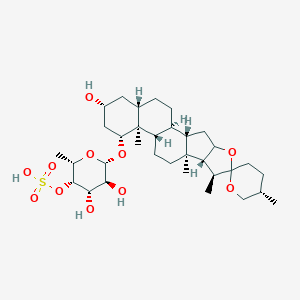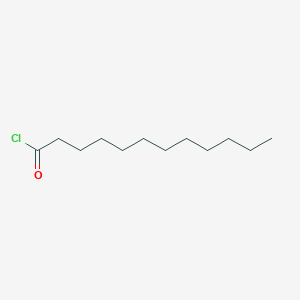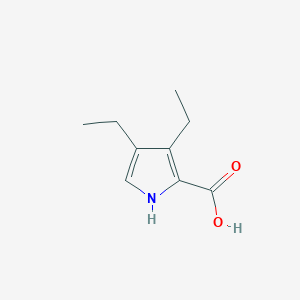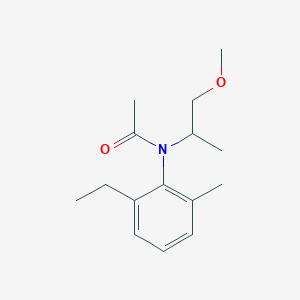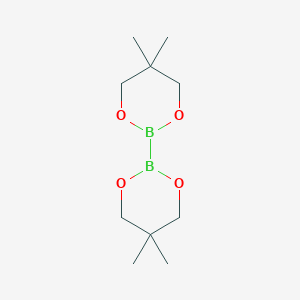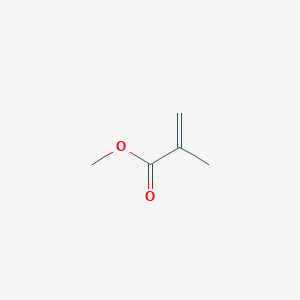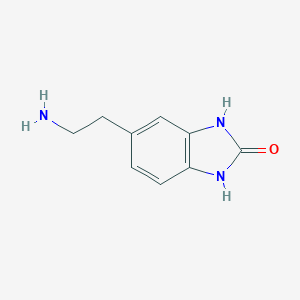
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as AEBO and has a molecular formula of C9H10N4O.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one is not fully understood. However, studies have suggested that this compound may act by binding to specific receptors or enzymes in the body, leading to the inhibition of their activity. This, in turn, may result in the observed biological effects of the compound.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. These studies have reported that this compound can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in lab experiments is its potential to modulate the activity of specific enzymes and signaling pathways. This can be useful in studying the underlying mechanisms of various diseases and identifying potential therapeutic targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one. One potential direction is to further investigate the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Another direction is to explore the use of this compound as a starting material for the synthesis of novel compounds with improved biological activity and pharmacokinetic properties. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in different experimental settings.
Métodos De Síntesis
The synthesis of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one has been reported in several studies. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with ethyl chloroacetate, followed by hydrolysis and cyclization to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
The potential applications of 5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one in scientific research are numerous. This compound has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.
Propiedades
Número CAS |
159417-87-5 |
|---|---|
Nombre del producto |
5-(2-Aminoethyl)-1H-benzimidazol-2(3H)-one |
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C9H11N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Clave InChI |
RYNJQEJBPAYCHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
SMILES canónico |
C1=CC2=C(C=C1CCN)NC(=O)N2 |
Sinónimos |
2H-Benzimidazol-2-one,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



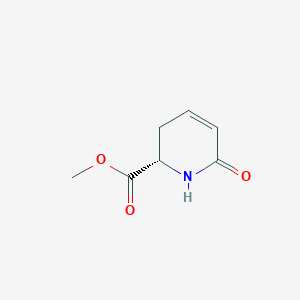
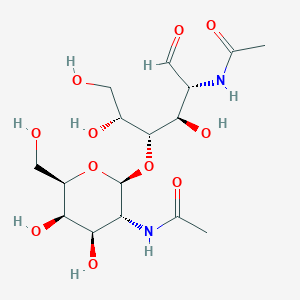
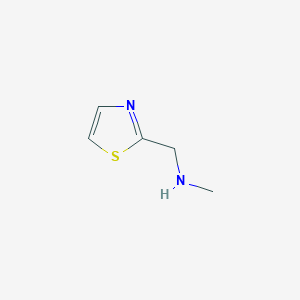
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)
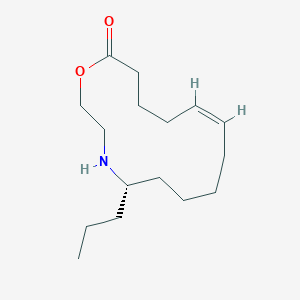
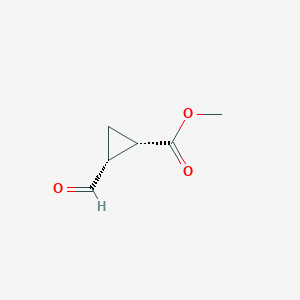
![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)
